Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
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Overview
Description
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Its coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two cyclohexyl and one benzyl group.
Diphenylphosphinoethane: A bidentate ligand with different spatial arrangement and electronic properties.
Uniqueness
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .
Biological Activity
Phosphine compounds, particularly those containing bulky groups like dicyclohexyl and diphenylphosphino, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS Number: 173593-25-4) is of particular interest for its potential applications in cancer therapy and antibacterial properties.
- Molecular Formula : C19H29P
- Molecular Weight : 288.407 g/mol
- Melting Point : 90-93 °C
- Boiling Point : 409.1 °C at 760 mmHg
- Density : Not available
- Flash Point : 212.5 °C
Mechanisms of Biological Activity
Research indicates that phosphine derivatives can exhibit significant biological activity through various mechanisms:
-
Anticancer Activity :
- Studies have shown that phosphine oxides derived from aziridine compounds exhibit notable cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. These compounds can disrupt cell membranes at high concentrations and induce cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS) which are linked to apoptosis .
-
Antibacterial Properties :
- Preliminary investigations into the antibacterial activity of phosphine derivatives revealed moderate efficacy against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy .
- Toxicological Considerations :
Case Study 1: Anticancer Efficacy of Aziridine Phosphines
In a study focusing on aziridine phosphines, compounds were tested for their ability to inhibit cell viability across several concentrations (3.125–100 µM). The results indicated that certain phosphine derivatives led to significant decreases in cell viability in HeLa cells, with IC50 values indicating potent activity .
Case Study 2: Mechanistic Insights into Antibacterial Action
Another investigation assessed the antibacterial properties of phosphine derivatives against reference bacterial strains. The study measured the minimum inhibitory concentration (MIC) and found that while some compounds displayed moderate antibacterial activity, there is a need for structural modifications to enhance their effectiveness against resistant strains .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H29P |
Molecular Weight | 288.407 g/mol |
Melting Point | 90-93 °C |
Boiling Point | 409.1 °C |
Flash Point | 212.5 °C |
Anticancer Activity | Significant against HeLa |
Antibacterial Activity | Moderate against S. aureus |
Properties
CAS No. |
850894-39-2 |
---|---|
Molecular Formula |
C32H40P2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
InChI Key |
NANANDSCJFKRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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